

# (R)-Funapide: A Technical Guide to its Mechanism of Action on Nav1.7

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (R)-Funapide |           |
| Cat. No.:            | B8175959     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

(R)-Funapide (also known as TV-45070 and XEN402) is a potent, state-dependent inhibitor of voltage-gated sodium channels (VGSCs), with notable activity against the Nav1.7 subtype, a genetically validated target for the treatment of pain.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of (R)-Funapide on Nav1.7, consolidating available quantitative data, outlining relevant experimental methodologies, and visualizing key concepts. While the clinical development of Funapide was discontinued, the understanding of its interaction with Nav1.7 remains valuable for the ongoing development of novel analgesics targeting this channel.[4]

# Introduction to Nav1.7 as a Therapeutic Target

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons.[1][5] Its critical role in pain perception has been unequivocally established through human genetic studies. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[6][7] This makes Nav1.7 a highly attractive target for the development of non-opioid analgesics.



# (R)-Funapide: A State-Dependent Nav1.7 Inhibitor

**(R)-Funapide** is a small molecule that exhibits inhibitory activity across multiple VGSC subtypes but shows a degree of preference for Nav1.7.[1][2] Its mechanism of action is characterized by its state-dependent nature, meaning it preferentially binds to and inhibits Nav1.7 channels in certain conformational states (e.g., open or inactivated) over the resting state.[1]

## **Binding Site**

While a definitive co-crystal structure of **(R)-Funapide** bound to Nav1.7 is not publicly available, its profile as a non-selective, state-dependent VGSC inhibitor suggests it likely interacts with the highly conserved local anesthetic binding site within the channel's pore, specifically involving residues in the S6 segment of domain IV (DIV-S6). This is a common binding region for many local anesthetics and other state-dependent sodium channel blockers.

## **Quantitative Profile of Nav Channel Inhibition**

Electrophysiological studies have quantified the inhibitory potency of Funapide against a panel of human Nav channels. The half-maximal inhibitory concentrations (IC50) highlight its activity on Nav1.7.

| Nav Channel Subtype                                                                                         | IC50 (nM) |  |
|-------------------------------------------------------------------------------------------------------------|-----------|--|
| Nav1.7                                                                                                      | 54[1][2]  |  |
| Nav1.8                                                                                                      | -         |  |
| Nav1.2                                                                                                      | 601[1][2] |  |
| Nav1.5                                                                                                      | 84[1][2]  |  |
| Nav1.6                                                                                                      | 173[1][2] |  |
| Table 1: Inhibitory potency (IC50) of Funapide against various human voltage-gated sodium channel subtypes. |           |  |

# **Effects on Nav1.7 Channel Gating**



The state-dependent inhibition of Nav1.7 by **(R)-Funapide** manifests through specific alterations in the channel's gating properties. These effects are typically characterized using whole-cell patch-clamp electrophysiology.

## **Voltage-Dependence of Inactivation**

State-dependent inhibitors like Funapide typically stabilize the inactivated state of the channel. This is observed as a hyperpolarizing shift in the voltage-dependence of steady-state inactivation. While specific quantitative data for the voltage shift induced by **(R)-Funapide** on Nav1.7 is not readily available in the public domain, other clinically evaluated Nav1.7 inhibitors that enhance inactivation have been shown to cause significant hyperpolarizing shifts, for instance, a shift of approximately -12.9 mV has been reported for CNV1014802.[8]

## **Use-Dependent Block**

Use-dependent block is a hallmark of state-dependent inhibitors, where the degree of inhibition increases with the frequency of channel activation. This occurs because the inhibitor has a higher affinity for the open and inactivated states, which are more populated during high-frequency firing. For a compound like Funapide, a train of depolarizing pulses would be expected to lead to a cumulative reduction in the Nav1.7 current. For example, the Nav1.7 inhibitor CNV1014802 demonstrated a 31% and 55% inhibition at stimulation frequencies of 10 Hz and 20 Hz, respectively.[8]

## **Recovery from Inactivation**

By stabilizing the inactivated state, **(R)-Funapide** is expected to slow the recovery of Nav1.7 channels from inactivation. This would be observed as a prolongation of the time constant for recovery. This effect contributes to the reduction of channel availability during high-frequency neuronal firing.

# **Experimental Protocols**

The characterization of **(R)-Funapide**'s effects on Nav1.7 relies on standard but precise electrophysiological techniques.

## **Whole-Cell Patch-Clamp Electrophysiology**



This is the gold-standard technique for studying the effects of compounds on ion channel function.

#### Cell Preparation:

- HEK293 cells stably expressing human Nav1.7 are commonly used.
- Cells are cultured under standard conditions and prepared for recording.

#### Solutions:

- External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

#### **Recording Parameters:**

- · Whole-cell configuration is established.
- Membrane potential is held at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
- Currents are evoked by depolarizing voltage steps.
- Data is acquired and analyzed using specialized software.

# **Protocol for Assessing Voltage-Dependence of Inactivation**

- From a holding potential of -120 mV, a series of 500 ms conditioning pre-pulses are applied, ranging from -140 mV to 0 mV in 10 mV increments.
- Following each pre-pulse, a brief test pulse to 0 mV is applied to measure the fraction of available channels.
- The normalized peak current during the test pulse is plotted against the pre-pulse potential.



- The data is fitted with a Boltzmann function to determine the half-inactivation voltage (V1/2).
- The protocol is repeated in the presence of **(R)-Funapide** to determine the shift in V1/2.

## **Protocol for Assessing Use-Dependent Block**

- From a holding potential of -120 mV, a train of short depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz, 20 Hz).
- The peak current of each pulse in the train is measured.
- The peak current of each pulse is normalized to the peak current of the first pulse.
- The reduction in normalized current over the pulse train indicates the degree of usedependent block.
- This is performed in the absence and presence of (R)-Funapide.

# **Protocol for Assessing Recovery from Inactivation**

- A two-pulse protocol is used. From a holding potential of -120 mV, a depolarizing pre-pulse (e.g., to 0 mV for 100 ms) is applied to inactivate the channels.
- The membrane is then repolarized to -120 mV for a variable recovery interval.
- A test pulse to 0 mV is then applied.
- The peak current of the test pulse, normalized to the peak current of the pre-pulse, is plotted against the recovery interval.
- The data is fitted with an exponential function to determine the time constant of recovery.
- The protocol is repeated with **(R)-Funapide** to assess its effect on the recovery kinetics.

# Signaling Pathways and Logical Relationships

The primary mechanism of action of **(R)-Funapide** on Nav1.7 is direct channel inhibition, which in turn modulates neuronal excitability. This can be visualized as a direct regulatory relationship.





Click to download full resolution via product page

Caption: Simplified pathway of (R)-Funapide's inhibitory action on Nav1.7.



The experimental workflow for characterizing a state-dependent Nav1.7 inhibitor like **(R)-Funapide** can be systematically outlined.



Click to download full resolution via product page

Caption: Workflow for characterizing (R)-Funapide's effects on Nav1.7.



The logical relationship of state-dependent inhibition can be illustrated as follows:



Click to download full resolution via product page

Caption: Conformational states of Nav1.7 and Funapide's preferential binding.

### Conclusion

(R)-Funapide is a potent, state-dependent inhibitor of the Nav1.7 channel. Its mechanism of action involves preferential binding to the open and inactivated states of the channel, leading to a stabilization of the inactivated state, use-dependent block, and slowed recovery from inactivation. These actions collectively reduce the excitability of nociceptive neurons, thereby attenuating pain signaling. Although its clinical development has been halted, the study of (R)-Funapide has contributed to the fundamental understanding of how to pharmacologically modulate Nav1.7 for analgesic purposes. The methodologies and principles outlined in this guide are central to the continued search for novel, safe, and effective Nav1.7-targeting pain therapeutics.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inhibition of NaV1.7: the possibility of ideal analgesics PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oatext.com [oatext.com]
- 4. Funapide Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. Nav1.7 Drugs, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-Funapide: A Technical Guide to its Mechanism of Action on Nav1.7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8175959#r-funapide-mechanism-of-action-on-nav1-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com